N-{[2-(diphenylphosphanyl)phenyl](2,4,6-triisopropylphenyl)methyl}-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide is a complex organic compound characterized by its unique structure, which includes a phosphanyl group, a phenyl group, and a sulfinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the phosphanyl and phenyl intermediates, followed by their coupling with the sulfinamide group under controlled conditions. Common reagents used in these reactions include phosphine ligands, phenyl halides, and sulfinamide precursors. The reaction conditions usually involve specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the attainment of high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The phenyl and phosphanyl groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed to optimize the reaction outcomes.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl and phosphanyl derivatives. These products have diverse applications in different fields of research and industry.
Scientific Research Applications
N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, thereby influencing the reactivity and properties of the metal. In biological systems, it may interact with enzymes and proteins, modulating their activity and function. The precise pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide include:
- N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfonamide
- N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfoxide
Uniqueness
The uniqueness of N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise control over reactivity and selectivity.
Properties
Molecular Formula |
C38H48NOPS |
---|---|
Molecular Weight |
597.8 g/mol |
IUPAC Name |
N-[(2-diphenylphosphanylphenyl)-[2,4,6-tri(propan-2-yl)phenyl]methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H48NOPS/c1-26(2)29-24-33(27(3)4)36(34(25-29)28(5)6)37(39-42(40)38(7,8)9)32-22-16-17-23-35(32)41(30-18-12-10-13-19-30)31-20-14-11-15-21-31/h10-28,37,39H,1-9H3 |
InChI Key |
QFFCRNRZGCZTNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.